molecular formula C17H13N3O2S2 B227973 N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Cat. No. B227973
M. Wt: 355.4 g/mol
InChI Key: ZZERUTDBDUESBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide, also known as BZTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BZTP has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have anti-inflammatory and anticancer properties. In agriculture, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied for its ability to inhibit the growth of certain plant pathogens. In environmental science, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied for its potential use as a biodegradable herbicide.

Mechanism Of Action

N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide acts as a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. By inhibiting CA IX, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have anticancer effects. N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has also been shown to inhibit the growth of certain plant pathogens by interfering with their metabolic processes.

Biochemical And Physiological Effects

N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide inhibits the activity of CA IX, which leads to a decrease in the pH of the extracellular space surrounding cancer cells. This decrease in pH inhibits the growth and survival of cancer cells. Physiologically, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.

Advantages And Limitations For Lab Experiments

N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of CA IX, which makes it a valuable tool for studying the role of CA IX in cancer and other diseases. However, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has limitations as well. It is a relatively new compound, and its effects on different cell types and in vivo models are not well understood. Additionally, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide. One direction is to study its effects on different types of cancer cells and in vivo models. Another direction is to investigate its potential applications in agriculture and environmental science. Additionally, researchers could explore the use of N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide in combination with other anticancer drugs to enhance its efficacy. Finally, researchers could investigate the use of N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide as a tool for studying the role of CA IX in other diseases, such as cardiovascular disease and osteoporosis.
Conclusion:
In conclusion, N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide could lead to new insights into its potential applications in medicine, agriculture, and environmental science.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide can be synthesized using a two-step process. The first step involves the reaction between 2-aminobenzothiazole and 2-chloroacetyl chloride to form N-(2-chloroacetyl)-1,3-benzothiazol-2-amine. The second step involves the reaction between N-(2-chloroacetyl)-1,3-benzothiazol-2-amine and 3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid to form N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide.

properties

Product Name

N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C17H13N3O2S2/c21-15(19-16-18-11-5-1-3-7-13(11)23-16)9-10-20-12-6-2-4-8-14(12)24-17(20)22/h1-8H,9-10H2,(H,18,19,21)

InChI Key

ZZERUTDBDUESBW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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